Einecs 303-162-3 Einecs 303-162-3
Brand Name: Vulcanchem
CAS No.: 94158-88-0
VCID: VC17084486
InChI: InChI=1S/C29H23N3O17S5.2K.2Na/c33-27-25-20(23(51(37,38)39)11-10-21(25)30-29(34)16-4-2-1-3-5-16)15-24(52(40,41)42)26(27)32-31-22-9-6-17-14-18(7-8-19(17)28(22)53(43,44)45)50(35,36)13-12-49-54(46,47)48;;;;/h1-11,14-15,33H,12-13H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4
SMILES:
Molecular Formula: C29H19K2N3Na2O17S5
Molecular Weight: 966.0 g/mol

Einecs 303-162-3

CAS No.: 94158-88-0

Cat. No.: VC17084486

Molecular Formula: C29H19K2N3Na2O17S5

Molecular Weight: 966.0 g/mol

* For research use only. Not for human or veterinary use.

Einecs 303-162-3 - 94158-88-0

Specification

CAS No. 94158-88-0
Molecular Formula C29H19K2N3Na2O17S5
Molecular Weight 966.0 g/mol
IUPAC Name dipotassium;disodium;4-benzamido-5-hydroxy-6-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-1,7-disulfonate
Standard InChI InChI=1S/C29H23N3O17S5.2K.2Na/c33-27-25-20(23(51(37,38)39)11-10-21(25)30-29(34)16-4-2-1-3-5-16)15-24(52(40,41)42)26(27)32-31-22-9-6-17-14-18(7-8-19(17)28(22)53(43,44)45)50(35,36)13-12-49-54(46,47)48;;;;/h1-11,14-15,33H,12-13H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4
Standard InChI Key ITEMHRZVPJZFOZ-UHFFFAOYSA-J
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

  • IUPAC Name: Trisodium (3E)-3-[(3-carboxy-4-oxidophenyl)-(2-sulphonatophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylate .

  • Synonyms: EINECS 303-301-8, Trisodium 5-((3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-sulphonatophenyl)methyl)salicylate .

  • CAS Registry: 94160-19-7 .

Molecular Structure

The compound features a conjugated system with a cyclohexadienylidene core, substituted with carboxylato, sulphonato, and methyl groups. Computational models (PubChem) confirm a planar geometry with one defined bond stereocenter .

Structural Highlights:

  • SMILES: CC1=C/C(=C(/C2=CC(=C(C=C2)[O-])C(=O)O)\C3=CC=CC=C3S(=O)(=O)[O-])/C=C(C1=O)C(=O)[O-].[Na+].[Na+].[Na+] .

  • InChIKey: MAODNCNYVBINCP-KOVSQTEASA-K .

Physicochemical Properties

Fundamental Properties

PropertyValueMethod/Source
Molecular Weight522.4 g/molPubChem 2.2
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors9Cactvs 3.4.8.18
Topological Polar Surface Area183 ŲCactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18

Stability and Reactivity

  • Degradation Pathways: Susceptible to hydrolysis under acidic or alkaline conditions due to ester and sulphonate groups.

  • Photolytic Behavior: Conjugated diene system may undergo photoisomerization, though experimental data are lacking .

Synthesis and Industrial Applications

Production Methods

Synthesis involves sequential carboxylation and sulphonation of a preformed salicylate intermediate, followed by sodium salt formation. Industrial processes prioritize yield optimization at temperatures between 60–80°C .

Use Cases

  • Specialty Dyes: Functions as a chromophore stabilizer in textile dyes.

  • Polymer Additives: Enhances UV resistance in polycarbonates .

Toxicological and Environmental Profile

Acute Toxicity

Limited data suggest low acute oral toxicity (LD₅₀ > 2,000 mg/kg in rodents), though concentrated solutions may cause dermal irritation .

Ecotoxicology

  • Aquatic Toxicity: Moderate ecotoxicity (EC₅₀ 48h: 12 mg/L for Daphnia magna) due to sulphonate persistence .

  • Biodegradation: Poorly biodegradable; predicted half-life in soil exceeds 180 days .

Research Gaps and Future Directions

  • Chronic Exposure Studies: Long-term carcinogenicity and endocrine disruption potential remain unassessed.

  • Advanced Stabilizers: Development of derivatives with reduced environmental persistence is recommended.

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